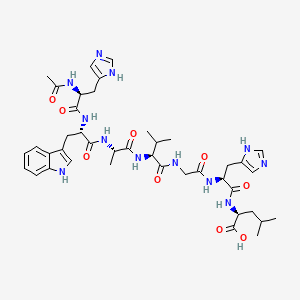
Ac-Gastrin-releasing peptide(20-26) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ac-Gastrin-releasing peptide(20-26) (human) is a segment of the gastrin-releasing peptide (GRP), a regulatory molecule encoded by the GRP gene in humans. GRP is a neuropeptide that plays a crucial role in various physiological processes, including the stimulation of gastrin release from the G cells of the stomach . This peptide segment, specifically the amino acids 20-26, is involved in numerous functions of the gastrointestinal and central nervous systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Gastrin-releasing peptide(20-26) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated until the desired peptide sequence is obtained.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
Industrial production of peptides like Ac-Gastrin-releasing peptide(20-26) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
化学反应分析
Types of Reactions
Ac-Gastrin-releasing peptide(20-26) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can affect methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid analogs and coupling agents like HBTU or DIC are used in SPPS.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .
科学研究应用
Ac-Gastrin-releasing peptide(20-26) (human) has several scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in neuropeptide signaling and gastrointestinal regulation.
Medicine: Explored as a potential therapeutic target for conditions like cancer and gastrointestinal disorders.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
作用机制
The mechanism of action of Ac-Gastrin-releasing peptide(20-26) (human) involves binding to the gastrin-releasing peptide receptor (GRPR), a G-protein-coupled receptor. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. These events lead to the stimulation of gastrin release and other physiological responses .
相似化合物的比较
Similar Compounds
Bombesin: A peptide with similar structure and function, also binds to GRPR.
Neuromedin B: Another peptide that interacts with GRPR but has different physiological effects.
Substance P: A neuropeptide with overlapping functions in the nervous system
Uniqueness
Ac-Gastrin-releasing peptide(20-26) (human) is unique due to its specific sequence and role in stimulating gastrin release. Its interaction with GRPR and subsequent signaling pathways distinguish it from other similar peptides .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56N12O9/c1-21(2)11-33(41(61)62)52-39(59)32(14-27-17-43-20-47-27)50-34(55)18-45-40(60)35(22(3)4)53-36(56)23(5)48-37(57)30(12-25-15-44-29-10-8-7-9-28(25)29)51-38(58)31(49-24(6)54)13-26-16-42-19-46-26/h7-10,15-17,19-23,30-33,35,44H,11-14,18H2,1-6H3,(H,42,46)(H,43,47)(H,45,60)(H,48,57)(H,49,54)(H,50,55)(H,51,58)(H,52,59)(H,53,56)(H,61,62)/t23-,30-,31-,32-,33-,35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAWXRWGJDYREO-HOXHCGHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56N12O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
861.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














